

# solubility and stability of 3-(2-Chlorophenyl)thiomorpholine for experiments

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594

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## Application Notes and Protocols for 3-(2-Chlorophenyl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of **3-(2-Chlorophenyl)thiomorpholine**, a versatile heterocyclic compound with applications in pharmaceutical development.[1][2][3] Given the limited publicly available data on this specific molecule, this document outlines standardized protocols to determine its key physicochemical properties, ensuring reliable and reproducible experimental outcomes.

## Physicochemical Properties

While specific experimental data for **3-(2-Chlorophenyl)thiomorpholine** is not extensively documented, some properties can be predicted or are available from chemical suppliers. It is crucial for researchers to experimentally verify these parameters.

Table 1: Physicochemical Properties of **3-(2-Chlorophenyl)thiomorpholine**

Property	Value	Source/Method
Molecular Formula	$C_{10}H_{12}CINS$	Chem-Impex[1]
Molecular Weight	213.73 g/mol	Chem-Impex[1]
Boiling Point (Predicted)	$319.0 \pm 42.0$ °C	ChemicalBook[4]
Density (Predicted)	$1.200 \pm 0.06$ g/cm <sup>3</sup>	ChemicalBook[4]
pKa (Predicted)	$8.04 \pm 0.40$	ChemicalBook[4]
Storage Conditions	0-8°C	Chem-Impex[1]

## Solubility Assessment

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of **3-(2-Chlorophenyl)thiomorpholine**.

## Kinetic Solubility Protocol

Kinetic solubility is often measured in early drug discovery to get a rapid assessment of a compound's dissolution characteristics. Turbidimetric methods are commonly employed for this purpose.[5][6]

### Experimental Protocol: Nephelometric Turbidity Assay

- Stock Solution Preparation: Prepare a 10 mM stock solution of **3-(2-Chlorophenyl)thiomorpholine** in 100% dimethyl sulfoxide (DMSO).
- Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
- Aqueous Buffer Addition: To each well, add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-5%.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours), allowing for precipitation to occur.

- Turbidity Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by suspended particles.[6]
- Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background level.

## Thermodynamic Solubility Protocol (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[7][8]

### Experimental Protocol: Shake-Flask Method

- Sample Preparation: Add an excess amount of solid **3-(2-Chlorophenyl)thiomorpholine** to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[5][8]
- Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8]
- Solid-State Analysis: It is recommended to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.[5]

Table 2: Hypothetical Solubility Data for **3-(2-Chlorophenyl)thiomorpholine**

Solvent/Buffer (pH)	Temperature (°C)	Solubility (µg/mL)	Method
Water	25	50	Shake-Flask
PBS (7.4)	25	150	Shake-Flask
PBS (7.4)	37	200	Shake-Flask
Ethanol	25	>10,000	Visual Inspection
DMSO	25	>20,000	Visual Inspection

## Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10]

## Solid-State Stability Protocol

This protocol assesses the stability of the solid compound under various stress conditions.

### Experimental Protocol: Solid-State Stress Testing

- Sample Preparation: Place accurately weighed samples of **3-(2-Chlorophenyl)thiomorpholine** in appropriate containers.
- Storage Conditions: Store the samples under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:
  - Long-term: 25°C / 60% Relative Humidity (RH)
  - Intermediate: 30°C / 65% RH
  - Accelerated: 40°C / 75% RH[11][12]
- Photostability: Expose the compound to a controlled light source to assess its sensitivity to light.[11]
- Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[12]

- Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.

## Solution-State Stability Protocol

This protocol evaluates the stability of the compound in solution, which is crucial for formulation development.

### Experimental Protocol: Solution-State Stability

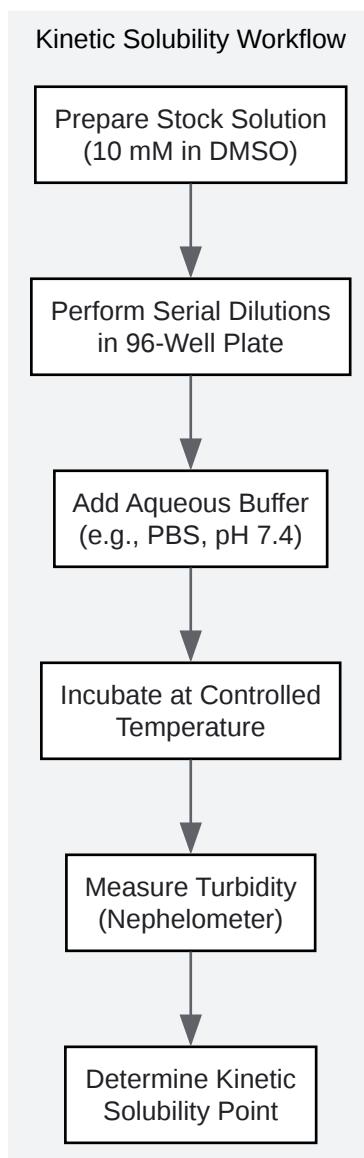
- Solution Preparation: Prepare solutions of **3-(2-Chlorophenyl)thiomorpholine** in relevant solvents and buffers (e.g., aqueous buffers at different pH values, co-solvent mixtures).
- Storage Conditions: Store the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
- Time Points: Collect aliquots at different time points (e.g., 0, 24, 48, and 72 hours).
- Analysis: Analyze the aliquots for the parent compound's concentration and the formation of degradants using HPLC.

Table 3: Hypothetical Stability Data for **3-(2-Chlorophenyl)thiomorpholine** (Solid State, 6 Months)

Storage Condition	Purity (%)	Degradation Products (%)	Appearance
25°C / 60% RH	99.8	< 0.2	No Change
40°C / 75% RH	98.5	1.5	Slight Discoloration
Photostability	97.0	3.0	Significant Discoloration

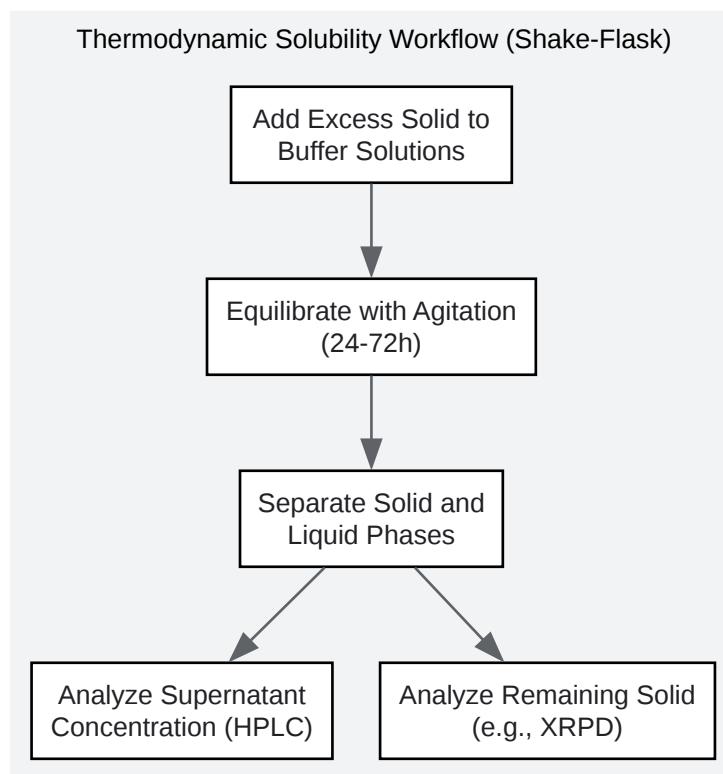
## Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.



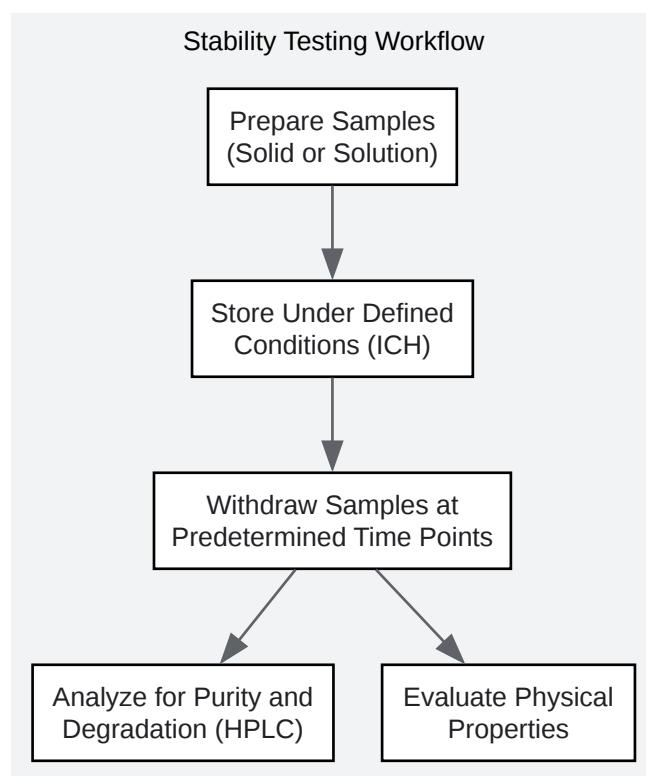
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Caption: Workflow for Kinetic Solubility Determination.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: General Workflow for Stability Testing.

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